
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C25H19BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions:
Oxidation: (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
科学研究应用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Imaging: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential in the development of new drugs, particularly in cancer therapy.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Materials Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Electronics: Used in the development of organic electronic devices[][9].
作用机制
The mechanism of action of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .
相似化合物的比较
- (9-Phenyl-9H-carbazol-3-yl)boronic acid
- (9-Phenyl-9H-xanthen-9-yl)boronic acid
- (9-Phenyl-9H-fluoren-9-yl)boronic acid
Comparison:
- (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar in structure but contains a carbazole moiety instead of a xanthene moiety. It is used in similar applications but may exhibit different reactivity and stability .
- (9-Phenyl-9H-xanthen-9-yl)boronic acid: Very similar in structure but lacks the phenyl group on the boronic acid. It may have different solubility and reactivity properties.
- (9-Phenyl-9H-fluoren-9-yl)boronic acid: Contains a fluorene moiety, which can affect its electronic properties and reactivity compared to the xanthene derivative.
Conclusion
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and diagnostic tools.
属性
分子式 |
C25H19BO3 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
[3-(9-phenylxanthen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H19BO3/c27-26(28)20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)29-24-16-7-5-14-22(24)25/h1-17,27-28H |
InChI 键 |
MNMXONRIDHXGMK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



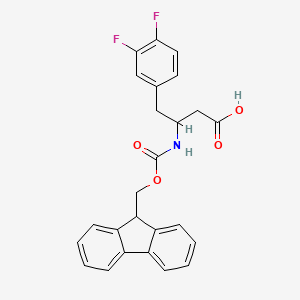
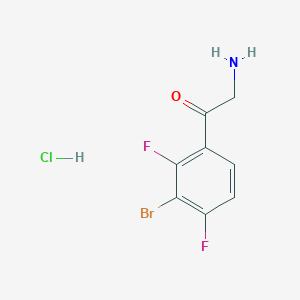
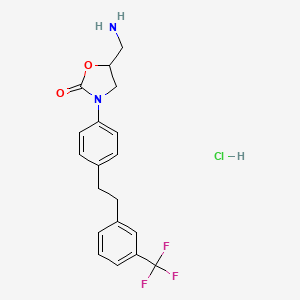
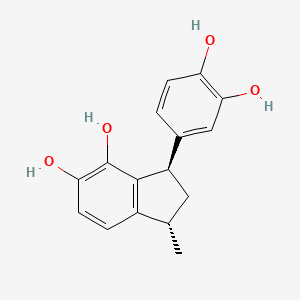
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
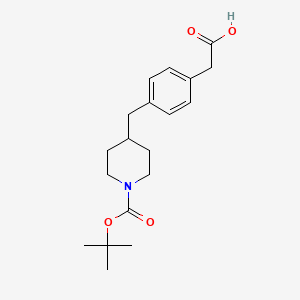
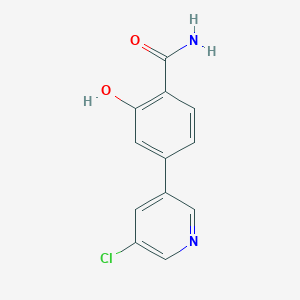

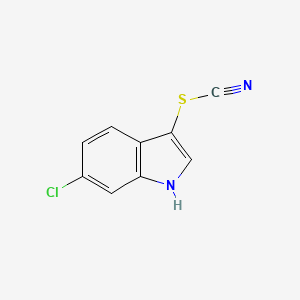
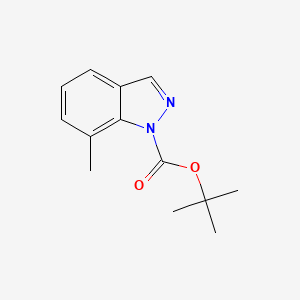
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
